Triisopropyl orthoformate
Overview
Description
Triisopropyl Orthoformate (TIPO) is a compound useful in organic synthesis . It is formed during the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol .
Synthesis Analysis
The synthesis of Triisopropyl Orthoformate involves the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol . Alkyl orthoesters, such as Triisopropyl Orthoformate, are valuable substrates in various classes of two-component and multi-component organic reactions .Molecular Structure Analysis
The molecular formula of Triisopropyl Orthoformate is C10H22O3 . It has a molecular weight of 190.28 g/mol . The InChI key is FPIVAWNGRDHRSQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Alkyl orthoesters, including Triisopropyl Orthoformate, are efficient substrates in various classes of two-component and multi-component organic reactions . They are particularly useful in solvent-free conditions, aqueous media, and organic solvents .Physical And Chemical Properties Analysis
Triisopropyl Orthoformate is a liquid with a refractive index of 1.397 . It has a boiling point of 65-66 °C/18 mmHg and a density of 0.854 g/mL at 25 °C .Scientific Research Applications
1. Electrolyte Additive in Lithium-Ion Batteries
Triisopropyl borate, a compound closely related to triisopropyl orthoformate, has been explored as an electrolyte additive to enhance the cycle stability of LiNi0.6Co0.2Mn0.2O2 cathodes in lithium-ion batteries. This additive forms a protective film on the cathode surface, inhibiting the decomposition of carbonate electrolyte solvents and improving electrochemical stability, as demonstrated in a study by Zhaoming et al. (2019) (Zhaoming et al., 2019).
2. In Organic Synthesis
Triisopropyl orthoformate has been utilized in various organic synthesis processes. For instance, it is used in the synthesis of ortho substituted arylboronic esters by trapping unstable lithio intermediates, as described by Kristensen et al. (2001) (Kristensen et al., 2001). Additionally, it's employed as a dehydrating reagent in the preparation of aryl ethers, as detailed in a study by Zhang et al. (2015) (Zhang et al., 2015).
3. In Chemical Vapor Deposition
Milanov et al. (2009) explored the use of triisopropyl-based compounds in metalorganic chemical vapor deposition for the synthesis of lanthanide oxide thin films (Milanov et al., 2009). This application signifies its potential in the fabrication of advanced materials.
4. In Carbon Dioxide Conversion
Triisopropyl borate, another compound related to triisopropyl orthoformate, has been investigated for its potential in converting carbon dioxide into sodium formate and valuable byproducts, as highlighted in a study by Geranios et al. (2022) (Geranios et al., 2022). This application is particularly relevantin the context of environmental sustainability and carbon capture technologies.
5. In Polymer Synthesis
Triisopropyl orthoformate has been used as a crosslinker in the synthesis of polytriphenylamine networks. This application, demonstrated by Zhang et al. (2016), shows its effectiveness in enhancing the porosity of polymers, making it a valuable component in the field of materials science (Zhang et al., 2016).
Safety And Hazards
Triisopropyl Orthoformate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .
Relevant Papers The most relevant paper retrieved is “Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media” published in RSC Advances . This paper provides a comprehensive review of the applications of alkyl orthoesters, including Triisopropyl Orthoformate, in various organic reactions.
properties
IUPAC Name |
2-[di(propan-2-yloxy)methoxy]propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIVAWNGRDHRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063479 | |
Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropyl orthoformate | |
CAS RN |
4447-60-3 | |
Record name | 2,2′,2′′-[Methylidynetris(oxy)]tris[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4447-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2,2',2''-(methylidynetris(oxy))tris- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-[methylidynetris(oxy)]trispropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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